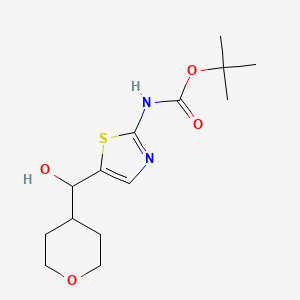![molecular formula C11H19NO3 B2808807 Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate CAS No. 1822978-75-5](/img/structure/B2808807.png)
Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-7-4-8-9(5-7)14-8/h7-9H,4-6H2,1-3H3, (H,12,13) .Aplicaciones Científicas De Investigación
- Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate serves as a valuable chiral synthon. Specifically, it is used in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin .
- Enzymatic methods efficiently produce tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (also known as (S)-CHOH ), which is a precursor for these cholesterol-lowering medications. The compound’s chiral nature plays a crucial role in drug development .
- Researchers explore the use of Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate in catalytic reactions. For instance, it can participate in selective cyclohexene oxidation using environmentally friendly oxidizing agents like O₂, H₂O₂, and tert-butyl hydroperoxide (TBHP) .
- Given its environmentally friendly properties, Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate aligns with the principles of green chemistry. Its use in oxidation reactions reduces reliance on stoichiometric oxidants, contributing to sustainable processes .
Chiral Synthesis
Enzymatic Synthesis
Catalysis
Green Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-7-4-8-9(5-7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQMOSUYSLJHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2C(C1)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)
![4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2808730.png)

![1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene](/img/structure/B2808732.png)
![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2808733.png)


![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)


![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)


![N-[(3-Pyridin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2808747.png)